molecular formula C6H4N6 B150488 3,6-Diaminopyrazine-2,5-dicarbonitrile CAS No. 133940-72-4

3,6-Diaminopyrazine-2,5-dicarbonitrile

Cat. No.: B150488
CAS No.: 133940-72-4
M. Wt: 160.14 g/mol
InChI Key: VNDBCICANXNQOW-UHFFFAOYSA-N
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Description

3,6-Diaminopyrazine-2,5-dicarbonitrile: is an organic compound with the molecular formula C6H4N6 . It is a derivative of pyrazine, featuring two amino groups and two cyano groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diaminopyrazine-2,5-dicarbonitrile typically involves the regioselective oxidation of 2,3,5,6-tetramethyl pyrazine using selenium dioxide and silver nitrate. This reaction results in the formation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate, which can be further processed to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using the same principles as laboratory synthesis, with adjustments to reaction conditions and purification processes to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3,6-Diaminopyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups replacing the amino or cyano groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,6-Diaminopyrazine-2,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various chemical and biological processes. The exact pathways and targets depend on the specific application and the nature of the interactions .

Comparison with Similar Compounds

  • 5,6-Diaminopyrazine-2,3-dicarbonitrile
  • 3,6-Dimethylpyrazine-2,5-dicarboxylic acid hydrate
  • 2,5-Pyrazinedicarbonitrile, 3,6-diamino-

Uniqueness: 3,6-Diaminopyrazine-2,5-dicarbonitrile is unique due to its specific arrangement of amino and cyano groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .

Properties

IUPAC Name

3,6-diaminopyrazine-2,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6/c7-1-3-5(9)12-4(2-8)6(10)11-3/h(H2,10,11)(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDBCICANXNQOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(C(=N1)N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455319
Record name 2,5-Pyrazinedicarbonitrile, 3,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133940-72-4
Record name 2,5-Pyrazinedicarbonitrile, 3,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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